Ammonium benzenesulphonate

Overview

Description

Ammonium benzenesulphonate (ABS) is an organic compound composed of benzene and sulphonate groups. It is an important chemical used in the synthesis and purification of a wide variety of compounds. ABS has been used in a variety of scientific and industrial applications, including pharmaceuticals, agrochemicals, and dyes. ABS has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are now well understood.

Scientific Research Applications

Ion-Selective Electrode Development

Ammonium benzenesulphonate has been utilized in developing ion-selective electrode membranes. Research by Ishibashi, Kohara, and Horinouchi (1973) demonstrated that membranes containing the crystal violet-aromatic sulphonate pair, including this compound, exhibited good sensitivity and stability in various pH conditions, showcasing its potential in analytical chemistry applications (Ishibashi, Kohara, & Horinouchi, 1973).

Chromatography and Mass Spectrometry

In chromatographic analysis, this compound plays a role as a trapping column material for phase-system switching. This method enhances the removal of non-volatile constituents from the mobile phase in liquid chromatography and thermospray mass spectrometry. Vreeken et al. (1992) optimized this process using benzalkonium test compounds, highlighting its efficacy in analytical chemistry (Vreeken et al., 1992).

Agricultural Applications

In the field of agriculture, chlorinated phenyl benzenesulphonates, including derivatives of this compound, have been examined for their ovicidal activities against mites infesting plants. Kirby and Read (1954) found significant differences in the effectiveness of these compounds, indicating their potential use in pest control (Kirby & Read, 1954).

Catalyst Development

This compound has been explored in the synthesis of catalysts, particularly in the transformation of palm fatty acid distillate into biodiesel. Shuit and Tan (2014) investigated various sulphonation methods, including the use of this compound, demonstrating its application in renewable energy and chemical engineering (Shuit & Tan, 2014).

Heavy Metal Extraction

In the field of environmental science, this compound derivatives have been developed for heavy metal extractions. Leyma et al. (2016) synthesized novel ionic liquids with thiosalicylate derivatives for efficient extraction of heavy metals like cadmium, copper, and zinc, demonstrating its potential in environmental remediation (Leyma et al., 2016).

Biochemical Research

This compound has been utilized in biochemical research, particularly in the study of microbial metabolism of arylsulphonates. Cain and Farr (1968) explored the degradation pathways of various arylsulphonates, including benzenesulphonate, by Pseudomonas species, contributing to our understanding of microbial ecology and biodegradation processes (Cain & Farr, 1968).

Mechanism of Action

Target of Action

Ammonium benzenesulfonate primarily targets insulating solid short-chain polysulfides (Li2S2/Li2S) in lithium-sulfur (Li-S) batteries . It also interacts with precursor materials in perovskite solar cells .

Mode of Action

Ammonium benzenesulfonate acts as a soluble ammonium salt that can dissolve Li2S in the ether electrolyte . This is due to the inductive effect of the NH4+ cation and O atom on the Li-S bond . In perovskite solar cells, it serves as a coordination and passivation molecule, forming an intermediate phase with precursor materials to decrease the crystallization rate . It also passivates both cationic and anionic defects at grain boundaries due to its zwitterionic structure .

Biochemical Pathways

The addition of ammonium benzenesulfonate can increase the dissociation degree of long-chain polysulfides, improving the diffusion rate and reaction kinetics of active substances .

Pharmacokinetics

Its solubility in ether electrolyte suggests that it may have good bioavailability in specific environments .

Result of Action

The introduction of ammonium benzenesulfonate into Li-S batteries and perovskite solar cells leads to several beneficial effects. In Li-S batteries, it helps alleviate the interface problem of electrodes and the irreversible loss of active materials . It also regulates the deposition behavior of soluble Li2S from 2D to 3D, which is conducive to the more effective use of the conductive surface . In perovskite solar cells, it improves the film quality and reduces defect densities .

Action Environment

The action of ammonium benzenesulfonate is influenced by environmental factors. For instance, in an ambient environment with ≈30% humidity, the moisture and oxygen tolerance of unencapsulated devices enhanced with ammonium benzenesulfonate are improved, with only 15% degradation of the initial efficiency after storage for 1400 h .

Future Directions

Ammonium benzenesulphonate has been used in perovskite solar cells to improve film quality and reduce defect densities . This strategy offers a simple method to fabricate high-quality and low-defect perovskite films, demonstrating the potential of these high-performance perovskite solar cells for large-scale production .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ammonium benzenesulfonate are not well-studied. It is known that the compound can interact with various biomolecules. For instance, in the context of lithium-sulfur batteries, Ammonium benzenesulfonate has been shown to dissolve Li2S in the ether electrolyte, according to the inductive effect of NH4+ cation and O atom on Li-S bond . This suggests that Ammonium benzenesulfonate may have the potential to interact with other biomolecules in a similar manner.

Cellular Effects

It has been used as a coordination and passivation molecule in perovskite solar cells to improve film quality and reduce defect densities . This suggests that Ammonium benzenesulfonate may have potential effects on cellular processes, possibly influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In the context of lithium-sulfur batteries, it has been proposed that Ammonium benzenesulfonate acts as a soluble ammonium salt to dissolve Li2S in the ether electrolyte, according to the inductive effect of NH4+ cation and O atom on Li-S bond . This suggests that Ammonium benzenesulfonate may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Metabolic Pathways

It is known that ammonium can be produced by various nitrogen metabolic pathways , suggesting that Ammonium benzenesulfonate may be involved in similar pathways.

Transport and Distribution

Given its solubility in water , it is likely that it can be transported and distributed within cells and tissues.

Subcellular Localization

Given its solubility in water , it is likely that it can be localized in various subcellular compartments.

properties

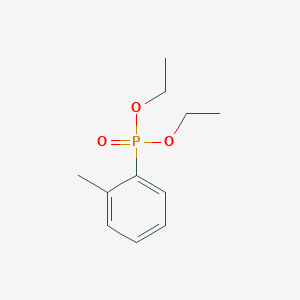

IUPAC Name |

azanium;benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLOCCUNZXBJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

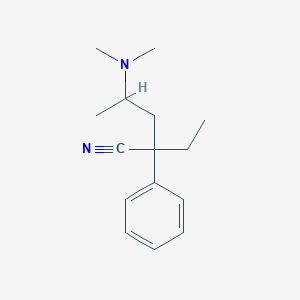

Canonical SMILES |

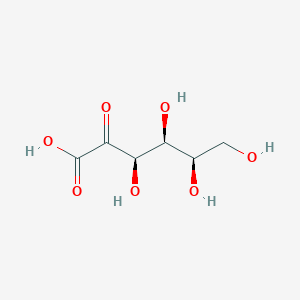

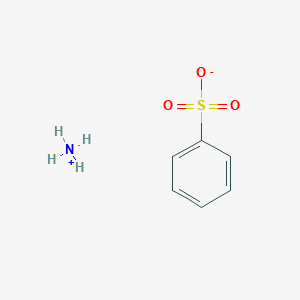

C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066486 | |

| Record name | Ammonium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19402-64-3 | |

| Record name | Ammonium benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19402-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ammonium benzenesulphonate in the synthesis of guanidine benzenesulphonate?

A1: The research paper highlights a novel method for synthesizing guanidine benzenesulphonate. [] This method utilizes this compound as a reagent, along with urea and ammonium sulphamate, to achieve yields exceeding 70%. [] While the exact mechanism is not fully elucidated in the abstract, the presence of this compound is clearly crucial for the reaction to proceed efficiently. This suggests its potential role in the formation of key intermediates or in driving the equilibrium towards guanidine benzenesulphonate production. Further investigation into the reaction mechanism and the specific role of this compound would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)